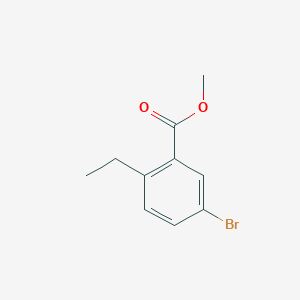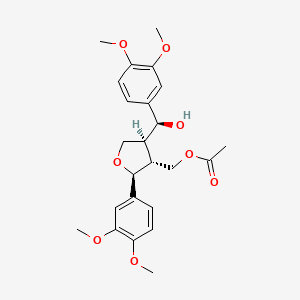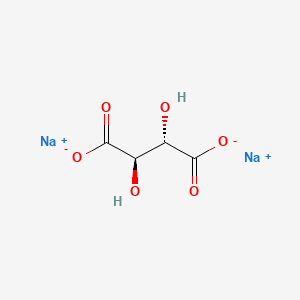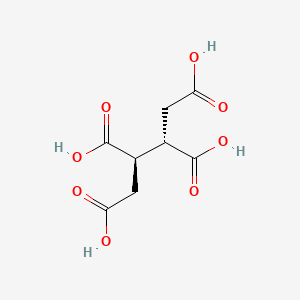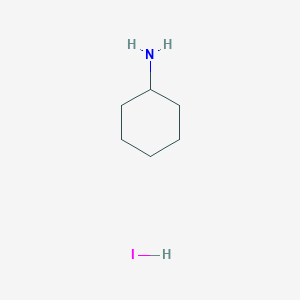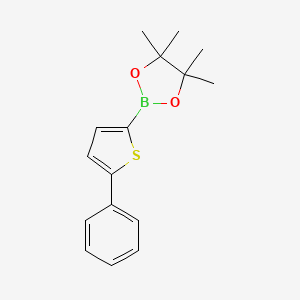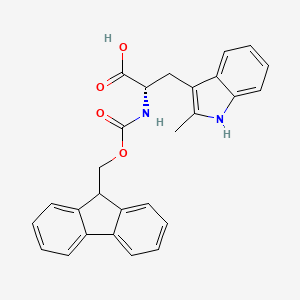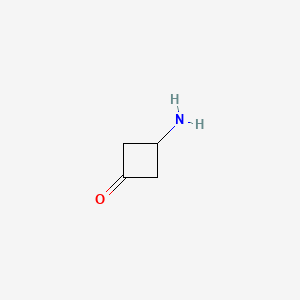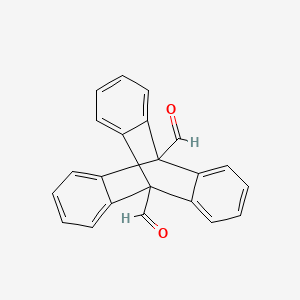
Tin indium oxide
Vue d'ensemble
Description
Tin Indium Oxide (ITO) is a ternary composition of indium, tin, and oxygen in varying proportions . It can be described as either a ceramic or an alloy . ITO is transparent and colorless in thin layers, while in bulk form it is yellowish to gray . It is one of the most widely used transparent conducting oxides due to its electrical conductivity and optical transparency .
Synthesis Analysis
ITO is most commonly deposited on surfaces by physical vapor deposition . A novel recycling system for indium in ITO, which comprises the dissolution of indium oxide (In2O3), chlorination, chelation, and steaming treatment, was established . ITO thin films have been prepared using various methods, such as dip coating method, DC magnetron sputtering, radio frequency (RF) sputtering, spin coating, direct and thermal evaporation, electron beam (EB) evaporation, pulsed laser deposition (PLD), chemical vapor deposition, microwave heating, screen-printed process, and spray pyrolysis method .
Molecular Structure Analysis
As temperature increases, amorphous ITO thin films undergo a phase transition at 200 °C and develop polycrystalline phases with increased optical gap energies .
Chemical Reactions Analysis
The reaction of In2O3 with hydrochloric acid (HCl) furnished tris (ethyl acetoacetato)indium (In (etac) 3) in a high yield by a subsequent reaction with ethyl acetoacetate (Hetac) .
Physical And Chemical Properties Analysis
ITO is a transparent semiconducting material with the advantages of electrical conductivity, low resistivity, and high optical transmittance in the visible region, along with a wide bandgap ranging from 3.5 to 4.3 eV, and with good chemical stability .
Applications De Recherche Scientifique
Photocathodes in Dye-Sensitized Solar Cells
ITO has been investigated as a photocathode material in p-type dye-sensitized solar cells (DSSCs). Unlike the commonly used nickel oxide (NiO) semiconductor, ITO offers advantages such as improved color neutrality and efficient charge transfer .
Nanoparticles for Photoelectric Applications
Nanocrystalline ITO nanoparticles have been synthesized and characterized for their photoelectric properties. These nanoparticles find applications in humidity sensors, gas sensors, and photonic devices .
Plasma-Enhanced Atomic Layer Deposition (PEALD) Films
Single-crystalline-like ITO thin films prepared via PEALD exhibit excellent properties. These films are suitable for electronic devices requiring complex substrate deposition or sub-nanoscale thickness control .
Safety And Hazards
Orientations Futures
The optoelectronic properties of ITO can be modulated by engineering their defects . Reactive laser annealing (ReLA) has been used to enhance the carrier mobility and finely tune the carrier concentration without significantly affecting the crystal structure . This suggests that one can selectively engineer the optoelectronic properties of ITO, promising an alternative to the exploration of new materials for optoelectronic and photonic applications .
Propriétés
InChI |
InChI=1S/In.H2O.Sn/h;1H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNHPUHPBOKKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[In].[Sn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2InOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin indium oxide | |
CAS RN |
50926-11-9 | |
| Record name | Indium tin oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050926119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



